molecular formula C18H14ClN5OS B2958882 1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1111244-61-1

1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2958882
CAS No.: 1111244-61-1
M. Wt: 383.85
InChI Key: ZUMVGNYDFNXSKM-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetic compound notable for its complex molecular structure, combining aromatic rings and heterocycles. These features make it a candidate for diverse applications in scientific research, particularly in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine involves the cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction). This “click chemistry” process is conducted under mild conditions, typically in the presence of a copper(I) catalyst such as copper(I) bromide and an amine base like triethylamine, usually in an organic solvent such as tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the compound might be synthesized using similar principles but with optimization for large-scale production. This could involve using more cost-effective solvents, recycling catalysts, and implementing continuous flow reactions to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Involves oxidizing agents to transform specific functional groups.

  • Reduction: Utilizes reducing agents to modify functional groups.

  • Substitution: Undergoes nucleophilic or electrophilic substitution reactions, often facilitated by the aromatic rings and heterocycles.

Common Reagents and Conditions

  • Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: Halogenating agents for electrophilic aromatic substitution.

Major Products Formed

Depending on the specific reaction, products can include various derivatives where functional groups are added, altered, or removed.

Scientific Research Applications

  • Chemistry: Utilized in the synthesis of novel compounds and as a building block in organic chemistry.

  • Biology: Explored for its potential as an enzyme inhibitor or molecular probe.

  • Medicine: Investigated for potential pharmacological activities, including anti-inflammatory or anticancer properties.

  • Industry: Potentially used in the development of new materials with specific properties or as intermediates in the manufacturing of more complex molecules.

Mechanism of Action

This compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. Its structural features allow it to interact with these targets through hydrogen bonding, Van der Waals forces, and π-π interactions. The thiazole and triazole rings might be particularly significant in these interactions.

Comparison with Similar Compounds

Similar compounds include other triazole and thiazole derivatives. For instance, 1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine differs in the position of the methoxy group. Such differences can lead to variations in reactivity, binding affinity, and biological activity, highlighting the importance of specific functional group positioning.

Similar Compounds:

  • 1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

  • 1-(3-chlorophenyl)-4-[4-(3-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

This should give you a comprehensive overview of 1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-25-14-7-2-4-11(8-14)15-10-26-18(21-15)16-17(20)24(23-22-16)13-6-3-5-12(19)9-13/h2-10H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVGNYDFNXSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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